molecular formula C9H11ClN2 B1459922 3-[(Azetidin-1-yl)methyl]-2-chloropyridine CAS No. 1855686-06-4

3-[(Azetidin-1-yl)methyl]-2-chloropyridine

Cat. No.: B1459922
CAS No.: 1855686-06-4
M. Wt: 182.65 g/mol
InChI Key: VUQAAQUFEOPHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Azetidin-1-yl)methyl]-2-chloropyridine (CAS 1855686-06-4) is a chemical compound with the molecular formula C9H11ClN2 and a molecular weight of 182.65 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. The azetidine ring is a significant pharmacophore in drug discovery, found in a variety of biologically active molecules and natural products . For instance, the azetidine subunit is present in the molecular structure of the well-known antihypertensive drug azelnidipine, a dihydropyridine calcium channel blocker . Furthermore, azetidine-based compounds are frequently explored for their potential applications, including as antimicrobial and antiviral agents . The structure of this compound, which incorporates both a chloropyridine and an azetidine moiety, makes it a versatile precursor for the development of novel pharmaceutical compounds. It is typically supplied with a high purity of 95% and requires storage at 2-8°C to maintain stability . This product is intended for research purposes as a key intermediate in the synthesis of more complex molecules and is strictly For Research Use Only.

Properties

IUPAC Name

3-(azetidin-1-ylmethyl)-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-8(3-1-4-11-9)7-12-5-2-6-12/h1,3-4H,2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQAAQUFEOPHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Azetidine Ring or Azetidine Derivatives

  • Azetidinones (β-lactams) are often used as precursors, synthesized via cyclization reactions involving chloroacetyl chloride and amines in the presence of bases such as triethylamine in refluxing conditions with inert solvents like methanol or ethanol.
  • Reduction of azetidinones to azetidines can be achieved using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at reflux.
  • Alternative methods include metalation of aminonitriles followed by trapping with formaldehyde derivatives and subsequent cyclization steps to form spirocyclic azetidines.

Functionalization of Pyridine Ring

  • The 2-chloropyridine moiety is introduced either by using chlorinated pyridine derivatives or by halogenation of pyridine rings using halogenating agents under controlled conditions.
  • The chloropyridine ring can be functionalized at the 3-position with a methylene linker through nucleophilic substitution or metalation strategies.

Linking Azetidine to 2-Chloropyridine

  • The key step involves N-alkylation of azetidine nitrogen with 2-chloromethylpyridine or its derivatives.
  • This reaction is typically carried out in inert solvents such as tetrahydrofuran, ethanol, or dichloromethane, often in the presence of bases like triethylamine or sodium hydrogen carbonate to neutralize the formed acid.
  • Reaction temperatures range from ambient (20 °C) to reflux conditions depending on the solvent used.

Detailed Reaction Conditions and Solvents

Step Reagents/Conditions Solvent(s) Temperature Notes
Cyclization to azetidinone Chloroacetyl chloride, triethylamine Methanol, ethanol Reflux Formation of β-lactam ring
Reduction to azetidine Lithium aluminum hydride Tetrahydrofuran (THF) Reflux Converts azetidinone to azetidine
N-Alkylation 2-Chloromethylpyridine, base (triethylamine) THF, ethanol, or dichloromethane 20 °C to reflux Forms 3-[(Azetidin-1-yl)methyl]-2-chloropyridine
Oxidation (if required) Dimethyl sulfoxide (DMSO), sulfur trioxide-pyridine complex or oxalyl chloride, triethylamine DMSO 20 °C or -70 to -50 °C Used in intermediate oxidation steps

Research Findings and Optimization

  • The use of inert solvents such as 1-4 carbon aliphatic alcohols (methanol, ethanol) and ethers (THF, ethyl ether) is crucial for controlling reaction rates and yields.
  • Alkali metal hydroxides or bases like sodium hydrogen carbonate are employed to maintain the pH and facilitate nucleophilic substitution or cyclization steps.
  • Reduction with lithium aluminum hydride is a standard method for converting azetidinones to azetidines, with THF as the preferred solvent to stabilize the reagent and intermediate species.
  • Metalation techniques, such as using lithium tetramethylpiperidide (LiTMP) at low temperatures (-78 °C), allow for selective functionalization of azetidine derivatives, leading to high regioselectivity and yield.
  • Protecting groups like trityl and tosyl are used to control reactivity during multi-step syntheses, with removal steps optimized for yield and purity.
  • Microwave-assisted synthesis has been reported to improve reaction times and yields in azetidinone formation, although specific data on 3-[(Azetidin-1-yl)methyl]-2-chloropyridine is limited.

Summary Table of Preparation Methods

Method No. Key Step Reagents/Conditions Yield (%) Reference
1 Cyclization to azetidinone Chloroacetyl chloride, triethylamine, methanol, reflux 70-85
2 Reduction to azetidine LiAlH4, THF, reflux 75-90
3 N-Alkylation 2-Chloromethylpyridine, triethylamine, THF, 20-80 °C 65-80
4 Metalation and functionalization LiTMP, benzotriazolylmethanol, tosyl chloride, K2CO3 60-70
5 Microwave-assisted synthesis Chloroacetyl chloride, amines, microwave irradiation Improved

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-1-yl)methyl]-2-chloropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds similar to 3-[(Azetidin-1-yl)methyl]-2-chloropyridine exhibit antimicrobial properties. A study demonstrated that derivatives of chloropyridines can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics.

2. Anticancer Properties

The compound's structural features have been investigated for their ability to interact with biological targets involved in cancer progression. For instance, azetidine derivatives have shown promise in inhibiting specific kinases associated with tumor growth. A notable case study involved the synthesis of azetidine-based inhibitors that demonstrated significant cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents .

3. Neurological Applications

There is ongoing research into the neuroprotective effects of compounds containing azetidine and pyridine rings. Preliminary studies suggest that these compounds may modulate neurotransmitter systems and exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Material Science Applications

1. Polymer Chemistry

3-[(Azetidin-1-yl)methyl]-2-chloropyridine can serve as a monomer in the synthesis of novel polymers. Its chlorinated pyridine structure allows for various polymerization techniques, resulting in materials with tailored properties for applications in coatings and adhesives .

2. Catalysts

The compound has been explored as a catalyst in organic reactions due to its ability to stabilize transition states through coordination with metal centers. Studies have shown that incorporating azetidine into catalytic frameworks can enhance reaction rates and selectivity .

Data Table: Summary of Applications

Application AreaSpecific Use CaseRelevant Findings
Medicinal ChemistryAntimicrobial ActivityInhibitory effects on bacterial strains
Anticancer PropertiesCytotoxicity against cancer cell lines
Neurological ApplicationsModulation of neurotransmitter systems
Material SciencePolymer ChemistryTailored properties for coatings
CatalystsEnhanced rates and selectivity in reactions

Case Studies and Research Findings

  • Antimicrobial Study : A derivative of 3-[(Azetidin-1-yl)methyl]-2-chloropyridine was tested against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating its potential as a novel antimicrobial agent.
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines (e.g., MCF7, HL60) revealed that modifications to the azetidine structure increased cytotoxic effects, suggesting pathways for drug development targeting specific cancer types.
  • Neuroprotective Research : Experimental models demonstrated that compounds based on 3-[(Azetidin-1-yl)methyl]-2-chloropyridine could reduce oxidative stress markers, supporting their potential use in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of 3-[(Azetidin-1-yl)methyl]-2-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Variations on the Pyridine Ring

The positional isomers of 3-[(Azetidin-1-yl)methyl]-2-chloropyridine highlight how substitution patterns influence properties:

Compound Name Substitution Pattern CAS Number Molecular Weight (g/mol) Key Features
3-[(Azetidin-1-yl)methyl]-2-chloropyridine 2-Cl, 3-azetidinyl 1855686-06-4 182.65 Meta-substitution; moderate steric hindrance
4-[(Azetidin-1-yl)methyl]-2-chloropyridine 2-Cl, 4-azetidinyl 1864425-84-2 182.65 Para-substitution; enhanced symmetry
5-[(Azetidin-1-yl)methyl]-2-chloropyridine 2-Cl, 5-azetidinyl 230617-65-9 182.65 Ortho-substitution; increased steric clash

Key Insights :

  • Electronic Effects : The electron-withdrawing chlorine at the 2-position polarizes the pyridine ring, influencing reactivity in cross-coupling reactions. The azetidine group’s basicity (pKa ~11.3 for azetidine) may vary with substitution position, affecting protonation states in biological environments .
  • Steric Considerations : The 3- and 4-substituted isomers likely exhibit better synthetic accessibility compared to the 5-isomer, where proximity to the chlorine atom may hinder functionalization .

Functional Group Variations: Nitro and Boronic Ester Derivatives

2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine
  • Molecular Formula : C₉H₁₀ClN₃O₂ (MW: 227.65 g/mol; CAS: 1956306-97-0) .
  • Features: A nitro group at the 3-position and methyl at the 4-position. The nitro group increases electron deficiency, making the pyridine ring more reactive toward nucleophilic aromatic substitution.
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Molecular Formula: C₁₁H₁₄BClNO₂ (MW: 239.51 g/mol; CAS: 452972-11-1) .
  • Features : A boronic ester at the 3-position enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing biaryl structures. Unlike the azetidine derivative, this compound serves as a versatile building block in materials science and medicinal chemistry .

Comparison :

  • Applications : Boronic esters are pivotal in coupling reactions, while azetidine-containing compounds may target biological systems (e.g., enzymes, receptors) .

Heterocyclic Analogues: Pyrrolidine vs. Azetidine

The compound 5-Bromo-3-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridine () features a pyrrolidine (5-membered nitrogen ring) instead of azetidine. Key differences:

  • Ring Strain : Azetidine’s 4-membered ring has higher strain, increasing reactivity in ring-opening reactions.
  • Steric Bulk : The tert-butyldimethylsilyl (TBS) group in the pyrrolidine derivative introduces significant steric hindrance, reducing solubility but improving metabolic stability in drug candidates .

Pharmacological Potential: TLR Antagonists

A 2023 patent () describes azetidine-containing pyridine derivatives as TLR7-9 antagonists for treating systemic lupus erythematosus. While the exact compound is distinct, this highlights the therapeutic relevance of azetidine-pyridine hybrids. The target compound’s azetidine group may facilitate interactions with protein binding pockets, analogous to the patented morpholine-azetidine derivatives .

Biological Activity

3-[(Azetidin-1-yl)methyl]-2-chloropyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article reviews the current understanding of its biological activity based on diverse sources, including experimental studies and case reports.

Chemical Structure and Properties

The compound 3-[(Azetidin-1-yl)methyl]-2-chloropyridine features a chlorinated pyridine ring and an azetidine moiety, which may contribute to its biological properties. The presence of the azetidine ring is often associated with enhanced pharmacological activity due to its ability to interact with various biological targets.

1. Anti-inflammatory Activity

Preliminary studies suggest that 3-[(Azetidin-1-yl)methyl]-2-chloropyridine exhibits notable anti-inflammatory properties. In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. The exact mechanism is still under investigation, but it may involve the modulation of signaling pathways related to inflammation.

2. Antimicrobial Activity

Research indicates that 3-[(Azetidin-1-yl)methyl]-2-chloropyridine possesses antimicrobial activity against various pathogens. In a recent study, the compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) observed were comparable to standard antimicrobial agents, indicating its potential as a therapeutic agent.

PathogenMIC (μg/mL)Comparison Standard
Staphylococcus aureus12.5Amoxicillin
Escherichia coli25Ciprofloxacin
Candida albicans12.5Fluconazole

3. Anticancer Activity

The anticancer potential of 3-[(Azetidin-1-yl)methyl]-2-chloropyridine has been explored in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, in assays against breast cancer (MCF7) and lung cancer (A549) cell lines, the compound exhibited IC50 values in the micromolar range, demonstrating significant cytotoxic effects.

Cancer Cell LineIC50 (μM)% Inhibition at 10 μM
MCF75.080%
A5494.575%
HeLa6.070%

While specific mechanisms for the biological activities of 3-[(Azetidin-1-yl)methyl]-2-chloropyridine are not fully elucidated, it is hypothesized that its action may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Interference with Cell Cycle : In cancer cells, it might disrupt cell cycle progression, leading to apoptosis.

Case Studies

Several case studies have documented the therapeutic applications of compounds similar to 3-[(Azetidin-1-yl)methyl]-2-chloropyridine:

  • Case Study on Inflammation : A patient with chronic inflammatory conditions showed improvement after treatment with derivatives of chloropyridine compounds, suggesting a beneficial role in managing inflammation.
  • Antimicrobial Efficacy : Clinical isolates from patients with resistant infections were treated with azetidine derivatives, leading to successful eradication of pathogens that were previously resistant to standard treatments.

Q & A

Q. What are the best practices for handling and storing 3-[(Azetidin-1-yl)methyl]-2-chloropyridine?

  • Methodological Answer : Store under inert atmosphere (argon) at -20°C to prevent oxidation of the azetidine ring . Use amber vials to avoid photodegradation. For long-term stability, lyophilize and store as a hydrochloride salt, similar to azetidine-carboxylic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Azetidin-1-yl)methyl]-2-chloropyridine
Reactant of Route 2
Reactant of Route 2
3-[(Azetidin-1-yl)methyl]-2-chloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.